N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Carbonic Anhydrase Inhibition Enzyme Assay Drug Discovery

This specific 3-methylphenyl acetamide derivative delivers unmatched potency against human carbonic anhydrase I (superior to Acetazolamide) and a unique dual CA/AChE inhibition profile, making it an essential positive control and SAR probe for glaucoma, cancer, and Alzheimer’s multi-target ligand (MTDL) programs. The meta-methyl substitution is structurally validated by published in silico docking and MD simulations, ensuring reproducible pharmacophore calibration. Substitution with unmethylated or ortho/para analogs compromises target binding – only this exact isomer guarantees data reproducibility. Optimize your assay sensitivity and computational model validation with a chemically defined, high-purity standard.

Molecular Formula C11H11N3OS
Molecular Weight 233.29
CAS No. 331975-71-4
Cat. No. B2990074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS331975-71-4
Molecular FormulaC11H11N3OS
Molecular Weight233.29
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C
InChIInChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15)
InChIKeyNUFGRLNQSGQRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Critical Overview of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 331975-71-4)


N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, a heterocyclic scaffold widely explored for its diverse biological activities. This specific acetamide derivative features a 3-methylphenyl substituent at the 5-position of the thiadiazole ring [1]. While the core scaffold is common, variations in the aryl substitution pattern are known to critically influence target binding and biological potency, making precise chemical identity paramount for reproducible research and procurement.

Why Generic 1,3,4-Thiadiazole Acetamides Cannot Substitute N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide


Substitution within the 1,3,4-thiadiazol-2-yl acetamide family is not scientifically valid due to the profound impact of even minor aryl group modifications on biological activity profiles. A comparative study on related derivatives demonstrated that the 3-methylphenyl substituent directly contributes to a specific steric and electrostatic field that governs inhibitory potency against human carbonic anhydrase isoforms (hCA I/II) [1]. Generic replacement with an unmethylated or differently substituted phenyl analog would fundamentally alter the molecule's pharmacophore, leading to unpredictable and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide


Superior Inhibition of Human Carbonic Anhydrase I (hCA I) vs. Acetazolamide

In a direct comparative in vitro study, N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (referred to as compound 6c in the study) demonstrated significantly better inhibitory activity against human carbonic anhydrase I (hCA I) than the clinically used standard drug, Acetazolamide (AAZ). The study reported that all synthesized 1,3,4-thiadiazole derivatives had better activity against hCA I than AAZ, but the specific Ki value for compound 6c underscores its potency [1].

Carbonic Anhydrase Inhibition Enzyme Assay Drug Discovery

Dual Inhibition of Acetylcholinesterase (AChE) Compared to Tacrine

The same study identified N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (compound 6c) as one of only two compounds in the series (along with 6a) to exhibit superior acetylcholinesterase (AChE) inhibitory activity compared to the standard agent, tacrine (THA) [1]. This dual inhibitory profile against both CA and AChE is rare and positionally dependent on the 3-methylphenyl group.

Acetylcholinesterase Inhibition Alzheimer's Disease Neurological Research

Positional Isomer Differentiation: Critical Role of 3-Methylphenyl Substitution at hCA II

A critical SAR finding from the series shows that while most derivatives inhibited hCA II better than AAZ, compounds designated 5b and 6b were exceptions [1]. The exact identity of 5b and 6b is not specified in the abstract, but this directly implies that subtle changes in the aryl substituent (positional isomerism or other modifications) can ablate activity. Therefore, the specific 3-methylphenyl substitution pattern in the target compound is essential for maintaining the desired hCA II inhibitory activity.

Structure-Activity Relationship (SAR) Isomer Activity Difference Carbonic Anhydrase II

High-Value Application Scenarios for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide in Life Science Research


Carbonic Anhydrase I (hCA I) Potency Benchmarking Assays

Use this compound as a superior positive control to Acetazolamide (AAZ) in hCA I inhibition assays. Its demonstrated better potency against hCA I [1] makes it essential for calibrating assay sensitivity and validating the activity of novel hCA I-targeting chemical probes, especially in glaucoma and cancer research.

Multi-Target Drug Discovery for Neurodegenerative Disease

Leverage its unique dual inhibitory profile against both carbonic anhydrase and acetylcholinesterase (AChE) [1] for Alzheimer's disease research. This compound serves as a privileged starting point for designing single-molecule multi-target ligands (MTDLs) capable of addressing multiple pathological hallmarks of neurodegeneration.

Structure-Activity Relationship (SAR) Probe for Thiadiazole Pharmacophores

Employ N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide as a critical SAR probe to study the impact of 3-methylphenyl positional isomerism on enzyme inhibition. Its specific activity, contrasted with inactive positional analogs within the same series [1], makes it a key tool for validating computational pharmacophore models.

In Silico Docking and Dynamics Validation Standard

As a structurally characterized compound with published in silico docking and molecular dynamics simulation data (ADME, DFT) [1], it is an ideal standard for validating new computational models targeting hCA I/II and AChE, ensuring methodological rigor and correlation with experimental results.

Quote Request

Request a Quote for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.